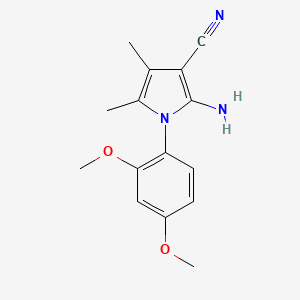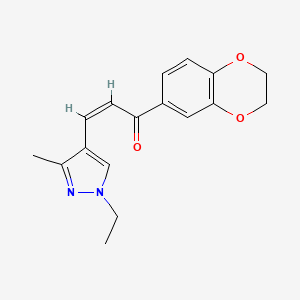
2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Vue d'ensemble
Description
2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, also known as DPC-681, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a pyrrole-based molecule that has been synthesized using a unique method, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of the cell cycle. By inhibiting these enzymes, this compound is able to prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for the growth and spread of tumors. Additionally, this compound has been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile for lab experiments is its potency against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, its low toxicity in normal cells makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. One area of focus could be on further elucidating its mechanism of action, which would provide valuable insights into the processes involved in cancer cell growth and proliferation. Additionally, research could be conducted to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders. Further studies could also be conducted to optimize the synthesis method for this compound, which could lead to improved yields and lower costs of production. Overall, the potential applications of this compound in drug discovery make it a promising area of research for the future.
Applications De Recherche Scientifique
2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been studied extensively for its potential applications in drug discovery. It has been found to exhibit potent activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the growth of tumors in animal models. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce the production of inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-10(2)18(15(17)12(9)8-16)13-6-5-11(19-3)7-14(13)20-4/h5-7H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJIBFCSKGREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4672433.png)

![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4672450.png)


![3-{[(4,5-dibromo-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672476.png)
![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)

![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
